
5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of phenol, with a methoxy group (OCH3) and an oxazole ring attached. Oxazole is a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . Methoxy groups are commonly found in organic chemistry and are often used to modify the properties of the parent molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring, the phenyl group, and the methoxy group attached to the phenol. The exact structure would depend on the positions of these groups on the phenol ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole ring and the methoxy group. The oxazole ring is a site of aromaticity, and its presence can influence the compound’s reactivity with electrophiles and nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxazole ring could contribute to its stability and solubility . The methoxy group could also influence the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
Studies have leveraged molecular docking and quantum chemical calculations to investigate the properties of similar compounds. For instance, research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol, through density functional theory (DFT) and various spectroscopic analyses, sheds light on its molecular structure, vibrational spectra, and potential energy distribution. Such studies contribute to understanding the intramolecular charge transfer and biological effects predicted by molecular docking results (A. Viji et al., 2020).
Synthesis and Characterization
The synthesis and structural characterization of compounds closely related to 5-Methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol have been explored. For example, the synthesis process of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino) methyl]phenol was studied, highlighting the reactions and conditions leading to high yield and the resulting product's structural features through techniques like UV-Vis, IR, 1H NMR, and X-ray single crystal diffraction (Bai Linsha).
Bioactive Phenyl Ether Derivatives
Research into bioactive phenyl ether derivatives isolated from marine-derived fungi underscores the potential for discovering compounds with significant biological activities. A study on Aspergillus carneus identified new phenyl ether derivatives exhibiting strong antioxidant activities, which could have implications for therapeutic applications (Lan-lan Xu et al., 2017).
Antibacterial Properties
The synthesis and characterization of Schiff base compounds, such as 2-((4-amino-1,2,5-oxadiazol-3-ylimino)methyl)-4-(phenyldiazenyl) phenol, have been investigated for their antibacterial activities. These compounds show promising antibacterial activity against Staphylococcus aureus and Bacillus cereus, indicating potential for development as antibacterial agents (A. Kakanejadifard et al., 2013).
Wirkmechanismus
Target of action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body, which can alter the function of these targets and lead to therapeutic effects .
Mode of action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could lead to an increase or decrease in the target’s function, depending on the nature of the interaction .
Biochemical pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, it might inhibit an enzyme that plays a key role in a particular pathway, leading to a decrease in the production of certain molecules .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of transport proteins can influence these properties .
Result of action
The ultimate effect of the compound would depend on the specific changes it induces in its targets and pathways. This could range from the alleviation of symptoms in certain diseases to the inhibition of harmful processes .
Action environment
Various environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its target .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-methoxy-2-(3-methyl-4-phenyl-1,2-oxazol-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-11-16(12-6-4-3-5-7-12)17(21-18-11)14-9-8-13(20-2)10-15(14)19/h3-10,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTFDPGSBZBOPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=CC=C2)C3=C(C=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2689861.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)
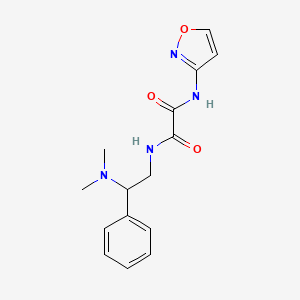
![N-{3-methoxy-2-[(methylamino)carbonyl]-1-benzothien-5-yl}-2-furamide](/img/structure/B2689867.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2689869.png)
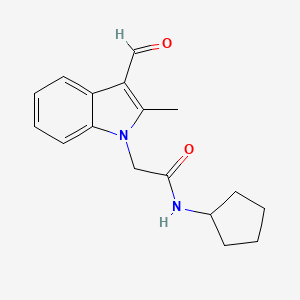
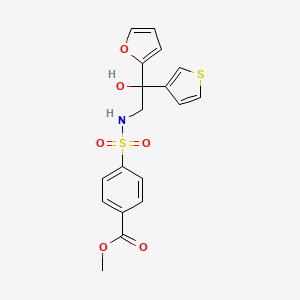

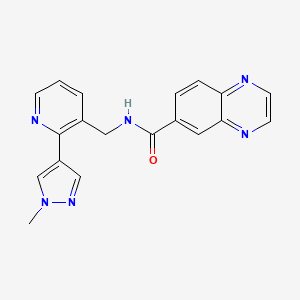
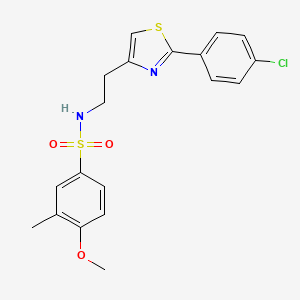
![4-Chloro-7,8,9,10-tetrahydrobenzo[h]quinazoline](/img/structure/B2689879.png)
![9-(3-Methylpiperidin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2689880.png)
![2-(3-Methoxyphenoxy)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2689883.png)
